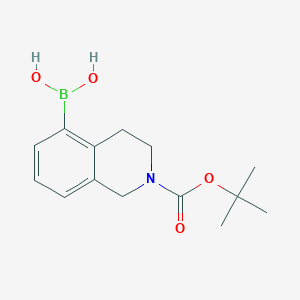
N-(2-Amino-2-phenylethyl)-1-methyl-3,4-dihydroisochromene-1-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and solubility. For example, (2-amino-2-phenylethyl)dimethylamine has a molecular weight of 164.25 and tert-Butyl (2-amino-2-phenylethyl)carbamate has an average mass of 236.310 Da .Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides, chemically related to the compound of interest, have been synthesized and shown to possess pronounced antiarrhythmic activity with low toxicity. This suggests potential therapeutic applications in managing cardiac arrhythmias (Hoang et al., 2018).
Chemical Structure and Reactivity
The relationship between the chemical structure of polyamides and their reactivity to hypochlorous acid has been explored, with findings relevant to the development of chlorine-resistant materials for reverse osmosis membranes. This research could inform the use of similar compounds in enhancing the durability and efficiency of filtration systems (Kawaguchi & Tamura, 1984).
Anticancer Potential
Functionalized amino acid derivatives have been synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines, highlighting the compound's potential as a pharmacophore for designing new anticancer agents. This indicates the compound's utility in medicinal chemistry for developing targeted cancer therapies (Kumar et al., 2009).
Polymer Science Applications
The compound's structural motif has been explored in the context of aromatic polyamides and polyimides, indicating its utility in creating materials with desirable properties such as high glass transition temperatures and stability. This research points to its application in developing advanced polymers for high-performance materials (Yang & Lin, 1994).
Safety and Hazards
Orientations Futures
The future directions in the study of a compound often involve improving its synthesis process, understanding its mechanism of action, and exploring its potential applications. For instance, thiazolidine derivatives, which are similar to the given compound, are being studied for their diverse therapeutic and pharmaceutical activity .
Propriétés
IUPAC Name |
N-(2-amino-2-phenylethyl)-1-methyl-3,4-dihydroisochromene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-19(16-10-6-5-7-14(16)11-12-23-19)18(22)21-13-17(20)15-8-3-2-4-9-15;/h2-10,17H,11-13,20H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXGZGZKKCGZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCO1)C(=O)NCC(C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)
![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)

![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)



![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2742346.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)
![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)

